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molecular formula C12H7BrF3NO B3088052 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine CAS No. 1181214-52-7

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

Cat. No. B3088052
M. Wt: 318.09 g/mol
InChI Key: OBQUHFSJOHITLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09179681B2

Procedure details

3,5-Dibromopyridine (4.4 mmol), 4-trifluoromethoxyphenyl boronic acid (5.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.04 mmol), 2M potassium carbonate (8.44 mmol) and dioxane (21 mL) were combined in a vial and heated by microwave for 10 min at 150° C. The reaction mixture was taken up in ether and washed with brine. The ether layer was dried over magnesium sulfate, was filtered and the solvent removed in vacuo. The crude mixture was purified by silica gel chromatography to yield 3-bromo-5-(4-trifluoromethoxyphenyl)-pyridine (130 mg) as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.71 (m, 2H), 8.00 (t, J=2.1 Hz, 1H), 7.58 (d, J=8.8 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H); EIMS m/z 317 (M+).
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
5.1 mmol
Type
reactant
Reaction Step Two
Quantity
8.44 mmol
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.04 mmol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[F:9][C:10]([F:22])([F:21])[O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O1CCOCC1>CCOCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([C:15]2[CH:14]=[CH:13][C:12]([O:11][C:10]([F:9])([F:21])[F:22])=[CH:17][CH:16]=2)[CH:7]=1 |f:2.3.4,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
4.4 mmol
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Step Two
Name
Quantity
5.1 mmol
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Step Three
Name
Quantity
8.44 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
21 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0.04 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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